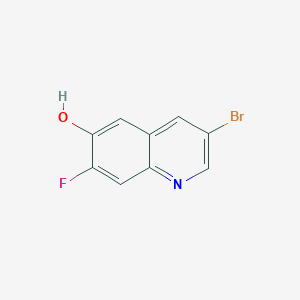

3-Bromo-7-fluoro-6-hydroxyquinoline

Description

Properties

IUPAC Name |

3-bromo-7-fluoroquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMLFNVMBYFNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 3-Bromo-7-fluoro-6-hydroxyquinoline

Direct Bromination Method

This approach starts from commercially available 7-fluoro-6-hydroxyquinoline. The bromination is performed under controlled conditions to selectively introduce bromine at the 3-position.

- Starting Material: 7-fluoro-6-hydroxyquinoline

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or molecular bromine

- Solvents: Typically polar aprotic solvents or acetic acid

- Conditions: Temperature control is critical, often maintained between room temperature and 100 °C to avoid overbromination or side reactions

- Outcome: Selective 3-bromination yielding this compound

This method benefits from simplicity and directness but requires careful optimization to maximize yield and regioselectivity.

Trifluoromethanesulfonate Intermediate Route

A more sophisticated and high-yielding method involves the formation of a quinoline-7-trifluoromethanesulfonate intermediate, followed by bromination and hydrolysis steps. This method is detailed in patent CN108484495B and provides a scalable, efficient synthesis with good purity.

Stepwise Process:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Formation of Quinoline-7-trifluoromethanesulfonate | 7-hydroxyquinoline is reacted with trifluoromethanesulfonic anhydride in dichloromethane at low temperature (−1 °C to 0 °C) with pyridine as base | Molar ratio: 7-hydroxyquinoline : trifluoromethanesulfonic anhydride = 1 : 1–1.5; reaction time 1–3 h | Yield: ~78.6%; intermediate isolated by extraction and drying |

| 2. Bromination to 3-bromoquinoline-7-trifluoromethanesulfonate | Quinoline-7-triflate is dissolved in glacial acetic acid, reacted with N-bromosuccinimide at 80–100 °C for 1–3 h | Molar ratio: quinoline-7-triflate : NBS = 1 : 1–3 | Yield: ~82.3%; product purified by extraction and chromatography |

| 3. Hydrolysis to 3-bromo-7-hydroxyquinoline | The bromo-triflate intermediate is hydrolyzed under alkaline conditions (10% NaOH) at 20–30 °C for 1–3 h | Followed by acid neutralization and filtration | Final product isolated as crude, further purified if needed |

This method offers advantages such as:

- Concise synthetic route with reasonable process steps

- Use of relatively low-toxicity reagents

- High total yield and scalability

- Good control over regioselectivity and purity

The reaction scheme can be summarized as:

$$

\text{7-hydroxyquinoline} \xrightarrow[\text{Tf}_2\text{O}, \text{Pyridine}]{-1^\circ C} \text{quinoline-7-triflate} \xrightarrow[\text{NBS}, 90^\circ C]{\text{Acetic acid}} \text{3-bromoquinoline-7-triflate} \xrightarrow[\text{NaOH}, RT]{} \text{3-bromo-7-hydroxyquinoline}

$$

Analytical Data and Reaction Parameters

Reaction Conditions Summary Table

| Step | Reagents | Solvent | Temperature | Time | Molar Ratios | Yield (%) |

|---|---|---|---|---|---|---|

| 1. Triflate formation | Trifluoromethanesulfonic anhydride, Pyridine | Dichloromethane | −1 to 0 °C | 1–3 h | 1:1–1.5 | 78.6 |

| 2. Bromination | N-bromosuccinimide | Glacial acetic acid | 80–100 °C | 1–3 h | 1:1–3 | 82.3 |

| 3. Hydrolysis | Sodium hydroxide (10%) | Ethanol/water mixture | 20–30 °C | 1–3 h | - | Not specified (high) |

Comparative Analysis of Preparation Methods

| Feature | Direct Bromination | Triflate Intermediate Route |

|---|---|---|

| Complexity | Low | Moderate |

| Yield | Moderate | High (around 80%) |

| Regioselectivity | Requires careful control | High due to intermediate control |

| Scalability | Possible but less controlled | Suitable for large scale |

| Use of Toxic Reagents | Potentially higher | Lower toxicity reagents |

| Purification Difficulty | Moderate | Easier due to cleaner intermediates |

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-fluoro-6-quinolinol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinolinone .

Scientific Research Applications

3-Bromo-7-fluoro-6-quinolinol has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial, antiviral, and anticancer compounds.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science: It is employed in the development of novel materials, such as liquid crystals and organic semiconductors

Mechanism of Action

The mechanism of action of 3-Bromo-7-fluoro-6-quinolinol is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical behavior of quinoline derivatives is highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: Bromine and fluorine atoms in this compound create electron-deficient regions, enhancing electrophilic substitution reactivity. In contrast, 3-Bromo-6-(trifluoromethyl)quinoline’s CF₃ group provides stronger electron withdrawal, favoring nucleophilic attack resistance .

- Hydroxy vs. Methoxy: The hydroxy group at position 6 in the target compound increases acidity (pKa ~10 for phenolic OH) and hydrogen-bonding capacity compared to 3-Bromo-8-fluoro-6-methoxyquinoline, where methoxy improves lipid solubility but reduces polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.